molecular formula C6H7FN2O B13116568 3-(Aminomethyl)-5-fluoropyridin-2(1H)-one

3-(Aminomethyl)-5-fluoropyridin-2(1H)-one

Cat. No.: B13116568
M. Wt: 142.13 g/mol
InChI Key: NNLPXOHCORZFPV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-fluoropyridin-2(1H)-one is a heterocyclic compound with a pyridine ring substituted with an aminomethyl group at the 3-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-fluoropyridin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoropyridin-2(1H)-one.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-fluoropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while substitution can introduce various functional groups at the 5-position.

Scientific Research Applications

3-(Aminomethyl)-5-fluoropyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridine: Lacks the fluorine atom, which can affect its biological activity and stability.

    5-Fluoropyridin-2(1H)-one: Lacks the aminomethyl group, which can influence its ability to form hydrogen bonds and interact with biological targets.

Uniqueness

3-(Aminomethyl)-5-fluoropyridin-2(1H)-one is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and specificity in various applications.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

3-(aminomethyl)-5-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C6H7FN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,2,8H2,(H,9,10)

InChI Key

NNLPXOHCORZFPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1F)CN

Origin of Product

United States

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